molecular formula C10H6N2O3S B14488454 2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione CAS No. 64077-39-0

2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione

Cat. No.: B14488454
CAS No.: 64077-39-0
M. Wt: 234.23 g/mol
InChI Key: SISCDDIWKCIIAP-UHFFFAOYSA-N
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Description

2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione is a heterocyclic compound that features a unique fusion of benzopyran and thiadiazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds via Michael addition followed by intramolecular cyclization .

Industrial Production Methods

the principles of green chemistry, such as using readily available starting materials and avoiding metal catalysts, are often applied to optimize the synthesis for industrial scales .

Chemical Reactions Analysis

Types of Reactions

2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzopyrano-thiadiazine compounds .

Scientific Research Applications

2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of key enzymes in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione is unique due to its fused benzopyran and thiadiazine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

64077-39-0

Molecular Formula

C10H6N2O3S

Molecular Weight

234.23 g/mol

IUPAC Name

chromeno[4,3-c][1,2,6]thiadiazine 2,2-dioxide

InChI

InChI=1S/C10H6N2O3S/c13-16(14)11-5-7-6-15-9-4-2-1-3-8(9)10(7)12-16/h1-6H

InChI Key

SISCDDIWKCIIAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NS(=O)(=O)N=CC3=CO2

Origin of Product

United States

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